Ac-DNLD-AMC
Overview
Description
Ac-DNLD-AMC, also known as N-acetyl-L-α-aspartyl-L-asparaginyl-L-leucyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-α-asparagine, is a fluorogenic substrate for caspase-3. Upon enzymatic cleavage by caspase-3, it releases 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence. This property makes this compound a valuable tool in biochemical assays to quantify caspase-3 activity .
Mechanism of Action
Target of Action
The primary target of Ac-DNLD-AMC is caspase-3 , a key executioner in the process of apoptosis . Caspase-3 plays a critical role in the initiation of apoptotic cell death and is considered a vital target in many disease processes, including neurodegenerative disorders and viral infection diseases .
Mode of Action
This compound acts as a fluorogenic substrate for caspase-3 . Upon enzymatic cleavage by caspase-3, it releases a fluorescent moiety, 7-amino-4-methylcoumarin (AMC), which can be used to quantify caspase-3 activity . The selective recognition of the DNLD sequence by caspase-3 has been confirmed by substrate preference studies .
Biochemical Pathways
The compound is involved in the apoptosis pathway . Apoptosis is a major form of cell death, characterized by a series of apoptosis-specific morphological alterations and nucleosomal DNA fragmentation of genomic DNA . Caspase-3, the target of this compound, plays a central role in the execution phase of cell apoptosis .
Result of Action
The result of this compound’s action is the inhibition of caspase-3 activity. This inhibition is selective and potent, with the compound showing a Kiapp value of 0.68 nM for caspase-3 . This selective inhibitory effect suggests that this compound could be an important tool for investigations of the biological function of caspase-3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-DNLD-AMC involves the stepwise assembly of the peptide chain, followed by the attachment of the AMC moiety. The process typically includes:
Solid-phase peptide synthesis (SPPS): This method is used to sequentially add amino acids to a growing peptide chain anchored to a solid resin. Each amino acid is protected by a temporary protecting group to prevent unwanted reactions.
Coupling reactions: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Cleavage and deprotection: The completed peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA).
Attachment of AMC: The AMC moiety is attached to the peptide through a coupling reaction, forming the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of high-performance liquid chromatography (HPLC) ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ac-DNLD-AMC primarily undergoes enzymatic cleavage reactions. The key reaction involves the cleavage by caspase-3, resulting in the release of the fluorescent AMC moiety .
Common Reagents and Conditions
Enzymatic cleavage: Caspase-3 is the primary enzyme used to cleave this compound.
Fluorescence detection: The released AMC is detected using a fluorescence spectrometer with excitation and emission wavelengths of 340-360 nm and 440-460 nm, respectively.
Major Products Formed
The major product formed from the enzymatic cleavage of this compound is 7-amino-4-methylcoumarin (AMC), which exhibits fluorescence .
Scientific Research Applications
Ac-DNLD-AMC has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-AMC: Another fluorogenic substrate for caspase-3, with a different peptide sequence (DEVD) attached to AMC.
Ac-WLA-AMC: A fluorogenic substrate for caspase-3, with a different peptide sequence (WLA) attached to AMC.
Uniqueness of Ac-DNLD-AMC
This compound is unique due to its specific peptide sequence (DNLD), which provides high selectivity and sensitivity for caspase-3 activity. This makes it a valuable tool for accurately quantifying caspase-3 activity in various research applications .
Properties
IUPAC Name |
(3S)-3-acetamido-4-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N6O12/c1-13(2)7-18(34-29(46)19(10-23(31)38)35-30(47)20(11-24(39)40)32-15(4)37)28(45)36-21(12-25(41)42)27(44)33-16-5-6-17-14(3)8-26(43)48-22(17)9-16/h5-6,8-9,13,18-21H,7,10-12H2,1-4H3,(H2,31,38)(H,32,37)(H,33,44)(H,34,46)(H,35,47)(H,36,45)(H,39,40)(H,41,42)/t18-,19-,20-,21-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBRRXVTUFUKLDZ-TUFLPTIASA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
674.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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